Methyl thiocyanate
Overview
Description
Methyl thiocyanate is an organic compound with the chemical formula CH₃SCN. It is the simplest member of the organic thiocyanates and appears as a colorless liquid with an onion-like odor. This compound is produced by the methylation of thiocyanate salts and serves as a precursor to the more useful isomer, methyl isothiocyanate .
Mechanism of Action
Target of Action
Methyl thiocyanate primarily targets cellular components involved in oxidative stress response. It interacts with enzymes that protect cells from the toxic effects of hydrogen peroxide, such as catalase and peroxidase . These enzymes play crucial roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance.
Mode of Action
This compound interacts with its targets by donating a thiocyanate group (SCN) to the active sites of these enzymes. This interaction enhances the enzymes’ ability to neutralize hydrogen peroxide, thereby reducing oxidative stress within the cell . The compound’s thiocyanate group can also participate in redox reactions, further contributing to its protective effects.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress response pathway. By enhancing the activity of catalase and peroxidase, this compound helps in the breakdown of hydrogen peroxide into water and oxygen. This reduction in hydrogen peroxide levels prevents the formation of more reactive and damaging ROS, thereby protecting cellular components such as DNA, proteins, and lipids from oxidative damage .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, this compound is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver, where it undergoes biotransformation to form less toxic metabolites. These metabolites are then excreted via the kidneys. The compound’s bioavailability is influenced by its rapid metabolism and excretion, which may limit its therapeutic efficacy .
Result of Action
At the molecular level, this compound’s action results in the enhanced detoxification of hydrogen peroxide, leading to reduced oxidative stress. This protective effect translates to improved cell survival and function, particularly in cells that are highly susceptible to oxidative damage, such as T-cells, B-cells, and various types of fibroblasts . At the cellular level, this results in the promotion of cell growth and proliferation, contributing to overall tissue health and repair.
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of other reactive species In environments with high oxidative stress, the compound’s protective effects are more pronounced due to increased demand for ROS detoxification. Additionally, the presence of other reactive species can either enhance or inhibit its action, depending on the nature of the interactions .
Biochemical Analysis
Biochemical Properties
Methyl thiocyanate is involved in various biochemical reactions. It is a precursor to the more useful isomer methyl isothiocyanate It is known that thiocyanates, a group that includes this compound, are minimally perturbative and can serve as vibrational probes to measure the structure and dynamics in biological systems .
Cellular Effects
It is known that thiocyanates can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Molecular Mechanism
It is known that thiocyanates, including this compound, can be hydrolyzed to various products (isothiocyanates, thiocyanates, epithionitriles, nitriles, oxazolidines) depending on the specific enzyme involved .
Temporal Effects in Laboratory Settings
It is known that the nitrile stretching mode of this compound has been studied in fourteen different solvents, including non-polar, polar, and protic solvents .
Dosage Effects in Animal Models
It is known that the LD50 of this compound is 60 mg/kg in rats when administered orally .
Metabolic Pathways
It is known that this compound is a precursor to the more useful isomer methyl isothiocyanate .
Transport and Distribution
It is known that this compound is slightly soluble in water and miscible in diethyl ether .
Subcellular Localization
It is known that this compound is a colorless liquid with an onion-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl thiocyanate can be synthesized through various methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For instance, isopropyl thiocyanate can be prepared by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method includes the methylation of thiocyanate salts .
Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of thiocyanate salts. This process involves the reaction of methyl iodide with potassium thiocyanate in an aqueous medium .
Chemical Reactions Analysis
Types of Reactions: Methyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: It is hydrolyzed to thiocarbamates in the Riemschneider thiocarbamate synthesis.
Electrochemical Reduction: This process typically converts thiocyanates to thioates and cyanide.
Isomerization: this compound can isomerize to methyl isothiocyanate, especially under thermal conditions.
Common Reagents and Conditions:
Hydrolysis: Involves water and often an acid or base catalyst.
Electrochemical Reduction: Requires an electrochemical cell and appropriate electrodes.
Isomerization: Typically requires heat.
Major Products:
Thiocarbamates: Formed from hydrolysis.
Thioates and Cyanide: Products of electrochemical reduction.
Methyl Isothiocyanate: Result of isomerization.
Scientific Research Applications
Methyl thiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various sulfur-containing compounds.
Biology: Acts as a probe to measure the structure and dynamics in biological systems.
Medicine: Its derivatives exhibit antibacterial, antiparasitic, and anticancer activities.
Industry: Utilized in the production of insecticidal, fungicidal, and bactericidal agents.
Comparison with Similar Compounds
Methyl Isocyanate (CH₃NCO): An isomer of methyl thiocyanate, used in the production of pesticides and as an intermediate in organic synthesis.
Methyl Isothiocyanate (CH₃NCS): Another isomer, used as a soil fumigant and in the synthesis of pharmaceuticals.
Uniqueness: this compound is unique due to its specific chemical structure and reactivity. Unlike its isomers, it is primarily used as a precursor to other compounds and has distinct applications in various fields .
Properties
IUPAC Name |
methyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NS/c1-4-2-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHVQEYOFIYNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NS | |
Record name | METHYL THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5072 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060304 | |
Record name | Methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl thiocyanate is a colorless liquid and an odor of onions. Used as an agricultural insecticide, a fumigant and as a research chemical. No evidence of commercial production in the U.S. (EPA, 1998), Colorless liquid with an odor of onions; [Merck Index] Colorless or pale yellow liquid; [MSDSonline] | |
Record name | METHYL THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5072 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl thiocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6148 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
266 to 271 °F at 760 mmHg (EPA, 1998), 130-133 °C | |
Record name | METHYL THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5072 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALC, ETHER, Soluble in carbon tetrachloride. | |
Record name | METHYL THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.068 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.068 g/cu cm at 25 °C | |
Record name | METHYL THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5072 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
10 mmHg at 70.88 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg at 25 °C | |
Record name | METHYL THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5072 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl thiocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6148 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYL THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
556-64-9 | |
Record name | METHYL THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5072 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL THIOCYANATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl thiocyanate | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Thiocyanic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55I23VY6IE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-60 °F (EPA, 1998), -51 °C | |
Record name | METHYL THIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5072 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL THIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl thiocyanate?
A1: this compound has the molecular formula CH3SCN and a molecular weight of 73.13 g/mol. []
Q2: How can one distinguish between organic thiocyanates and isothiocyanates using infrared spectroscopy?
A2: A distinct spectral feature near 2150 cm-1 helps differentiate the two. Thiocyanates exhibit a sharp, intense band in this region, while isothiocyanates display a broad, strong absorption, often resolvable into 2-3 peaks. []
Q3: What spectroscopic techniques have been employed to study the structure of this compound?
A3: Researchers have utilized a variety of techniques including microwave rotational spectroscopy, [] infrared and Raman spectroscopy, [] and two-dimensional infrared spectroscopy. [, ] These methods have provided valuable insights into its structural parameters, vibrational modes, and interactions with solvents.
Q4: How does this compound behave in reactions with aliphatic carbanions?
A4: The reaction pathway is influenced by the carbanion's structure and proton affinity. SN2 substitution, cyanophilic and thiophilic reactions, and proton transfer have been observed, sometimes followed by additional transformations. Density functional theory (DFT) calculations support these pathways. []
Q5: Can this compound be used to synthesize deoxybenzoins?
A5: Yes, treating aromatic aldehydes with this compound in the presence of tributylphosphine, followed by sodium hydride addition, efficiently produces deoxybenzoins. []
Q6: How does the presence of this compound in the headspace of Pseudomonas aeruginosa cultures vary?
A6: Out of 36 P. aeruginosa strains tested, 28 (all producing hydrogen cyanide) released this compound in headspace concentrations exceeding 6 parts per billion by volume (ppbv). []
Q7: Does the pH of the culture medium affect the volatile organic compounds produced by Pseudomonas protegens CLP-6, and specifically the production of this compound?
A7: Yes, the pH of the culture medium significantly influences the volatile profile of P. protegens CLP-6. Interestingly, S-methyl thioacetate was detected only at pH 5.5. []
Q8: What is the role of this compound in the ecological interaction between burying beetles and carrion?
A8: this compound, primarily released by fresh carcasses, serves as a crucial attractant for burying beetles seeking breeding sites. Interestingly, burying beetle parents manipulate microbial activity on carcasses, significantly reducing this compound emissions, thus making the resource less attractive to competitors. []
Q9: Have there been computational studies on the nucleophilic substitution reactions of this compound?
A9: Yes, the MNDO method has been employed to investigate these reactions with anion nucleophiles. Gas-phase and solution-phase selectivities were explored by considering calculated potential energy profiles and negative charge magnitudes on the nucleophile at the transition state. []
Q10: How does confinement within mesoporous silica affect the Menshutkin SN2 reaction between this compound and 1-methylimidazole?
A10: Confinement significantly enhances reaction rates. The rate constant increases with decreasing pore size, and the activation energy decreases compared to the bulk reaction. This enhancement is attributed to surface catalysis by silanol groups within the pores. []
Q11: What analytical techniques are commonly used for the detection and quantification of this compound?
A11: Gas chromatography-mass spectrometry (GC-MS) [, , , , ], often coupled with solid-phase microextraction (SPME), is widely used for analysis. Selected ion flow tube mass spectrometry (SIFT-MS) provides real-time quantification capabilities. []
Q12: Does Pseudomonas aeruginosa release this compound in the breath of individuals with cystic fibrosis?
A12: While P. aeruginosa produces this compound in culture, breath analysis of 28 children with cystic fibrosis revealed this compound concentrations ranging from 2-21 ppbv (median 7 ppbv). Further research is needed to establish a direct link between P. aeruginosa infection and breath this compound levels. []
Q13: What is the nematicidal activity of this compound, and how does it compare to other volatile compounds from Eruca sativa (rucola)?
A13: this compound exhibits nematicidal activity against the root-knot nematode Meloidogyne incognita with an EC50 of 18.1 ± 0.6 mg/L after 24 hours. Other volatiles from E. sativa, such as erucin and pentyl isothiocyanate, displayed stronger nematicidal activity. []
Q14: Can hot-water treatments induce the production of volatile compounds, including this compound, in broccoli? What are the implications?
A14: Yes, hot-water treatments, while potentially preventing yellowing, can induce stress responses in broccoli, leading to increased emissions of volatiles like this compound, ethanol, and others. Excessive treatment can cause off-odors and visual damage. Monitoring ethanol levels can help identify phytotoxic heat treatments. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.